

A Technical Guide to the Physicochemical Properties of Alliin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Alliin**

Cat. No.: **B1149212**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alliin, chemically known as S-allyl-L-cysteine sulfoxide, is a non-proteinogenic amino acid and a key bioactive compound found in fresh garlic (*Allium sativum*). It is the stable precursor to the highly reactive and pungent compound, allicin. In intact garlic cloves, alliin is compartmentalized separately from the enzyme alliinase. Upon crushing, cutting, or other mechanical damage to the garlic bulb, alliinase is released and rapidly catalyzes the conversion of alliin into allicin, which is responsible for many of garlic's characteristic aromas and biological activities.^{[1][2]} Understanding the physicochemical properties of alliin is crucial for its extraction, purification, quantification, and for the development of garlic-based therapeutic agents.

Physicochemical Properties

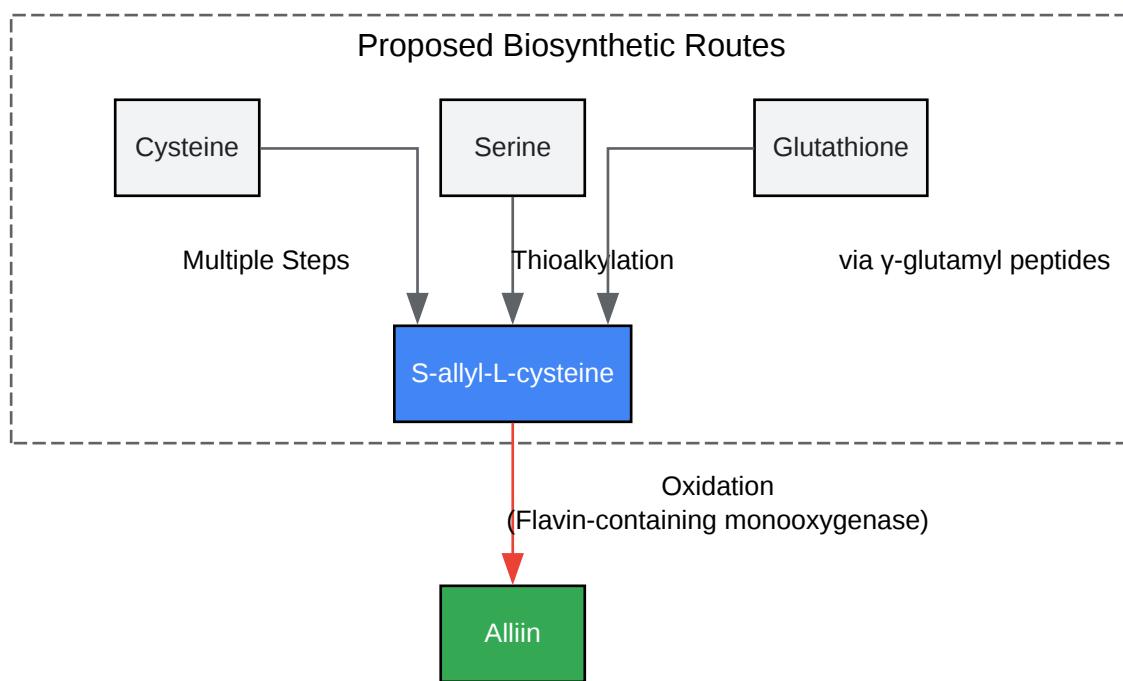
The fundamental physicochemical characteristics of alliin are summarized in the tables below, providing a consolidated reference for researchers.

General and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₁₁ NO ₃ S	[3]
Molecular Weight	177.22 g/mol	[3]
Appearance	Solid	[4]
Melting Point	163 °C	[4]

Solubility and Partitioning

Property	Value	Reference
Solubility in Water	Freely soluble	[5]
Solubility in DMSO	1.5 mg/mL (8.46 mM)	[6]
logP (calculated)	-3.5	[3]

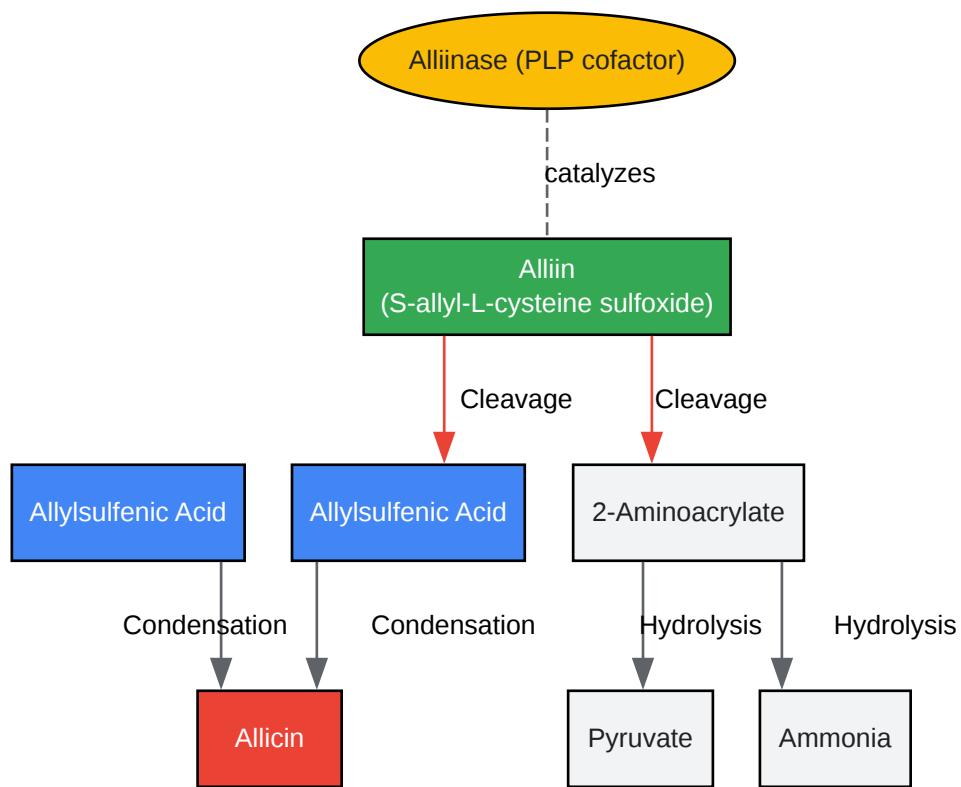

Spectroscopic Data

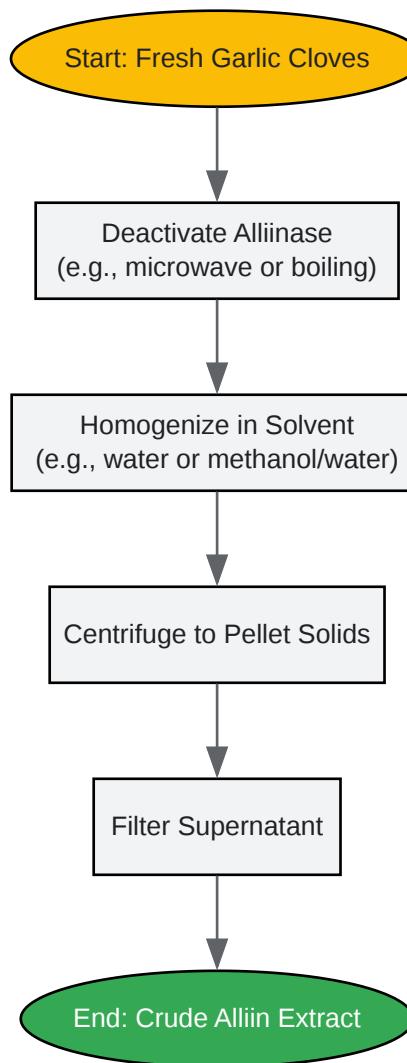
Technique	Key Data Points	Reference
UV-Vis (in Methanol)	λ _{max} ≈ 273 nm	[7]
FTIR (cm ⁻¹)	3372.57 (O-H), 2916.72- 2848.93 (N-H), 1734.36 (C=O), 1638.04 (C=C), 1172.24 (C-O), 1100.5 (C-N), 1011.15 (S=O), 958.4 (C-S)	[8]
¹ H NMR	The allyl group protons typically show complex multiplets in the vinyl and allylic regions of the spectrum.	[9]
¹³ C NMR	Signals for aliphatic, alkene, and carboxylic acid carbons are expected.	[10][11]

Signaling and Biosynthetic Pathways

Biosynthesis of Alliin

Alliin is biosynthesized in garlic from the amino acid cysteine. The pathway involves several enzymatic steps, starting with the conversion of cysteine to S-allyl-L-cysteine. This intermediate is then oxidized to form alliin.^[1] Two primary pathways have been proposed: one route proceeds from serine and an allyl source, while the other involves glutathione and an allyl source via gamma-glutamyl peptides.^[12]




[Click to download full resolution via product page](#)

Biosynthesis pathways of Alliin from precursor amino acids.

Enzymatic Conversion of Alliin to Allicin

When garlic tissue is damaged, the enzyme alliinase is released from the vacuoles and comes into contact with alliin from the cytoplasm. Alliinase, which requires pyridoxal phosphate (PLP) as a cofactor, catalyzes the cleavage of alliin into allylsulfenic acid and 2-aminoacrylate.^{[2][13]} Two molecules of the highly reactive allylsulfenic acid then spontaneously condense to form one molecule of allicin.^[14]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Allicin - Wikipedia [en.wikipedia.org]
- 2. Alliinase - Wikipedia [en.wikipedia.org]
- 3. Alliin | C6H11NO3S | CID 9576089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical and biological properties of bio-active compounds from garlic (*Allium sativum*) [pharmacia.pensoft.net]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. selleckchem.com [selleckchem.com]
- 7. phcogres.com [phcogres.com]
- 8. Determination of alliin and allicin in the plant of *Allium scorodoprasum* L. subsp. *rotundum* by using the infrared spectroscopy technique [actahort.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. compoundchem.com [compoundchem.com]
- 12. brieflands.com [brieflands.com]
- 13. Purification and characterisation of alliinase produced by *Cupriavidus necator* and its application for generation of cytotoxic agent: Allicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Allicin: Chemistry and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of Alliin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1149212#physicochemical-properties-of-alline\]](https://www.benchchem.com/product/b1149212#physicochemical-properties-of-alline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com